

"Methyl 4-(3-formylphenyl)benzoate" molecular structure

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Compound of Interest

Compound Name:	Methyl 4-(3-formylphenyl)benzoate
Cat. No.:	B1334805

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An In-depth Technical Guide to **Methyl 4-(3-formylphenyl)benzoate**

This technical guide provides a comprehensive overview of **Methyl 4-(3-formylphenyl)benzoate**, a bifunctional aromatic compound with significant potential as a building block in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's molecular structure, a robust synthetic protocol, and its prospective applications, adhering to stringent data presentation and visualization standards.

Molecular Structure and Physicochemical Properties

Methyl 4-(3-formylphenyl)benzoate is a biphenyl derivative characterized by a methyl ester group at the 4-position of one phenyl ring and a formyl (aldehyde) group at the 3-position of the other. This meta-substitution pattern on the formyl-bearing ring is a key structural feature. The presence of two distinct and reactive functional groups—an aldehyde and an ester—makes it a versatile intermediate for constructing more complex molecular architectures.

Below is a diagram of the molecular structure.

Figure 1: 2D structure of **Methyl 4-(3-formylphenyl)benzoate**.

Quantitative Data Summary

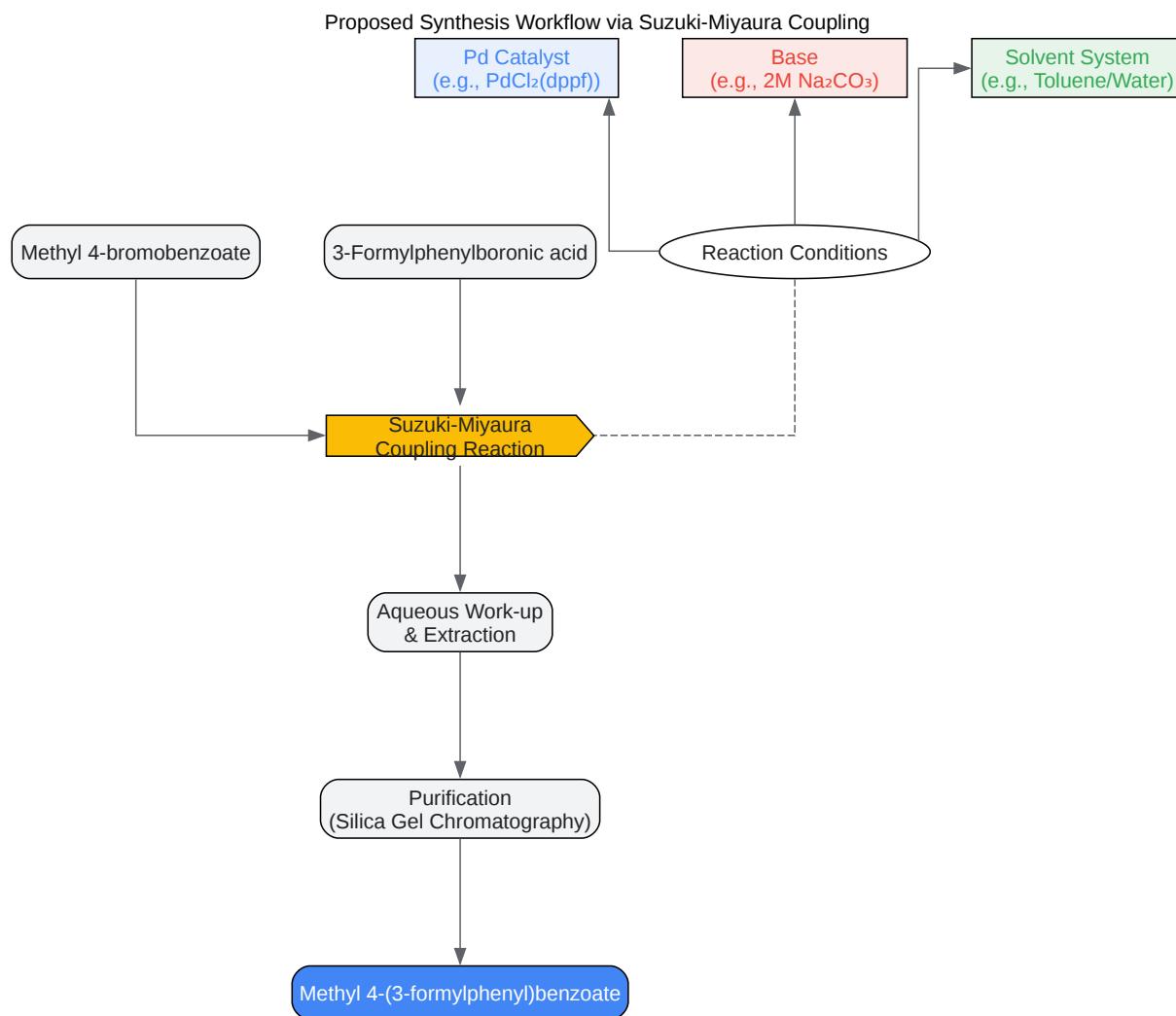
The key physicochemical properties of **Methyl 4-(3-formylphenyl)benzoate** are summarized in the table below for quick reference.

Property	Value	Reference(s)
CAS Number	221021-36-9	[1]
Molecular Formula	C ₁₅ H ₁₂ O ₃	[1]
Molecular Weight	240.25 g/mol	[1]
Synonyms	4-(3-Formylphenyl)benzoic acid methyl ester	
Appearance	Solid	
Melting Point	97-101 °C	
Purity	≥96%	[1]
SMILES	COC(=O)c1ccc(cc1)-c2cccc(C=O)c2	
InChI Key	AQDLVJIWBSWMFZ-UHFFFAOYSA-N	

Synthesis via Suzuki-Miyaura Coupling

While specific literature detailing the synthesis of **Methyl 4-(3-formylphenyl)benzoate** is not widely available, a highly plausible and efficient method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms the central carbon-carbon bond between the two phenyl rings. The logical disconnection suggests coupling Methyl 4-bromobenzoate with 3-Formylphenylboronic acid.

The proposed synthetic workflow is illustrated below.

[Click to download full resolution via product page](#)**Figure 2:** Synthetic workflow for **Methyl 4-(3-formylphenyl)benzoate**.

Experimental Protocol

The following is a representative experimental protocol for the synthesis, adapted from general procedures for Suzuki-Miyaura couplings involving similar aryl bromides and boronic acids.[\[2\]](#) [\[3\]](#)[\[4\]](#)

Materials:

- Methyl 4-bromobenzoate (1.0 eq)
- 3-Formylphenylboronic acid (1.2 eq)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($\text{PdCl}_2(\text{dppf})$) (0.05 eq)
- Sodium Carbonate (Na_2CO_3) (3.0 eq) as a 2M aqueous solution
- Toluene
- Deionized Water
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)

Procedure:

- Reaction Setup: To a round-bottom flask equipped with a condenser and magnetic stir bar, add Methyl 4-bromobenzoate (1.0 eq), 3-Formylphenylboronic acid (1.2 eq), and $\text{PdCl}_2(\text{dppf})$ (0.05 eq).
- Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
- Solvent Addition: Under the inert atmosphere, add toluene and the 2M aqueous solution of Na_2CO_3 . A typical solvent ratio is 4:1 toluene to aqueous base solution.

- Heating: Vigorously stir the biphasic mixture and heat to 85-90 °C using an oil bath.
- Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 4-12 hours).
- Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
- Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

Spectroscopic Characterization and Analysis

As of this writing, detailed experimental spectroscopic data (NMR, IR, MS) for **Methyl 4-(3-formylphenyl)benzoate** is not widely published. Researchers synthesizing this compound should perform full characterization. The following protocols are recommended for data acquisition.

NMR Spectroscopy Protocol (¹H and ¹³C)

- Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm) if not already present in the solvent.
- Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 400 MHz or higher spectrometer. For ¹H NMR, expected signals include a singlet for the methyl ester protons (~3.9 ppm), a singlet for the aldehyde proton (~10.0 ppm), and a complex series of multiplets in the aromatic region (7.5-8.5 ppm). For ¹³C NMR, expect signals for the ester carbonyl, aldehyde carbonyl, and twelve distinct aromatic carbons.

HPLC Analysis Protocol

High-Performance Liquid Chromatography can be used to assess the purity of the synthesized compound.

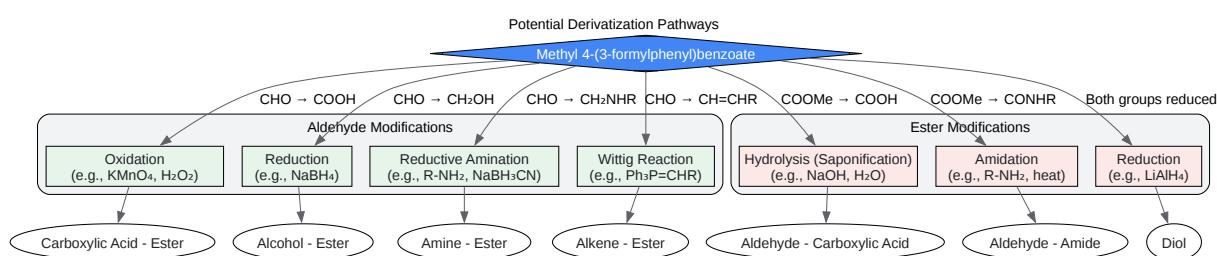
- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid.
- Detection: UV detection at a wavelength where the aromatic system absorbs strongly (e.g., 254 nm).
- Flow Rate: 1.0 mL/min.

Applications in Research and Drug Development

Methyl 4-(3-formylphenyl)benzoate is a valuable bifunctional building block. Its two reactive sites can be addressed orthogonally, allowing for stepwise chemical modifications. This makes it an attractive starting material for the synthesis of complex organic molecules, including pharmaceutical intermediates and materials science candidates.

Potential Derivatization Pathways

The aldehyde and ester functional groups can undergo a variety of chemical transformations, as outlined in the diagram below.



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Figure 3: Key chemical transformations of the aldehyde and ester groups.

- Medicinal Chemistry: The biphenyl scaffold is a common motif in pharmacologically active compounds. This molecule can serve as a core structure for library synthesis, where derivatization of the aldehyde (e.g., to form amines, oximes, or heterocycles) and the ester (e.g., to form amides) can rapidly generate a diverse set of drug-like molecules for screening.
- Materials Science: As a rigid, aromatic linker, it can be used in the synthesis of polymers, metal-organic frameworks (MOFs), or liquid crystals, where the functional groups provide points for polymerization or coordination.

Safety Information

Based on available supplier data, **Methyl 4-(3-formylphenyl)benzoate** should be handled with care in a laboratory setting.

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement	Precautionary Statement
Aquatic Acute 1	GHS09 (Environment)	Warning	H400: Very toxic to aquatic life	P273: Avoid release to the environment

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses (eyeshields) and chemical-resistant gloves, is recommended. Handle in a well-ventilated area or fume hood.

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